N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide
説明
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide is a heterocyclic compound featuring:
- A pyrazolo[3,4-d]pyrimidine core, a scaffold known for kinase inhibition and anticancer activity .
- A 2,3-dimethylphenyl substituent at the N1 position of the pyrazolopyrimidine, enhancing lipophilicity and steric bulk.
特性
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N7O2/c1-15-7-6-9-20(17(15)3)32-24-19(13-29-32)25(28-14-27-24)33-23(11-16(2)31-33)30-26(34)22-12-18-8-4-5-10-21(18)35-22/h4-14H,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZDJRMJMOKLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=CC=CC=C6O5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Core Modifications and Substituent Variations
The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, influencing their physicochemical and biological properties:
Functional Group Impact
- Benzofuran vs. Benzamide ( vs. Target): The benzofuran carboxamide in the target compound introduces a rigid, planar structure conducive to stacking with aromatic residues in binding pockets.
- Fluorinated Aromatics ():
Fluorine atoms in analogs like Example 28 () enhance electronegativity and metabolic stability, whereas the target compound’s 2,3-dimethylphenyl group prioritizes hydrophobic interactions . - Amino and Methylthio Modifications (): The methylthio group in Example 41 () may prolong half-life by resisting oxidative metabolism, a feature absent in the target compound .
Research Findings and Implications
While biological data for the target compound are unavailable, insights from analogs suggest:
- Kinase Inhibition Potential: Pyrazolo[3,4-d]pyrimidines in and exhibit kinase inhibitory activity, implying the target may share this mechanism .
- Solubility Challenges: The benzofuran group’s hydrophobicity (target) may reduce aqueous solubility compared to ethoxybenzamide derivatives (), necessitating formulation optimization .
- Metabolic Stability: Lack of electron-withdrawing groups (e.g., fluorine in ) could make the target more susceptible to hepatic metabolism than fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
